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molecular formula C6H4F3IN2 B1395662 2-Iodo-6-(trifluoromethyl)pyridin-3-amine CAS No. 920979-04-0

2-Iodo-6-(trifluoromethyl)pyridin-3-amine

Cat. No. B1395662
M. Wt: 288.01 g/mol
InChI Key: PGLQPMZEWVGHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073891B2

Procedure details

Iodine (7.83 g, 30.84 mmol) and silver sulfate (9.6 g, 30.84 mmol) were added to a solution of 6-(trifluoromethyl)pyridin-3-amine (5 g, 30.84 mmol) in ethanol (200 ml) and the resulting suspension was stirred at room temperature for 18 h. the solution was filtered and the filtrate was concentrated under vacuum. The residue was re-dissolved in methylene chloride and washed with aqueous NaOH (1 N), dried (Na2SO4), filtered and concentrated under vacuum to give 2-iodo-6-(trifluoromethyl)pyridin-3-amine. Retention time (min)=2.136, method [1], MS(ESI) 289.01 (M+H).
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]I.[F:3][C:4]([F:13])([F:12])[C:5]1[N:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[I:1][C:9]1[C:8]([NH2:11])=[CH:7][CH:6]=[C:5]([C:4]([F:3])([F:12])[F:13])[N:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7.83 g
Type
reactant
Smiles
II
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=CC=C(C=N1)N)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
9.6 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at room temperature for 18 h. the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in methylene chloride
WASH
Type
WASH
Details
washed with aqueous NaOH (1 N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC1=NC(=CC=C1N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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